2-(1H-indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide
CAS No.:
Cat. No.: VC14793416
Molecular Formula: C21H21N5O2
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21N5O2 |
|---|---|
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | 2-indol-1-yl-N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]acetamide |
| Standard InChI | InChI=1S/C21H21N5O2/c1-28-17-9-6-15(7-10-17)8-11-19-22-21(25-24-19)23-20(27)14-26-13-12-16-4-2-3-5-18(16)26/h2-7,9-10,12-13H,8,11,14H2,1H3,(H2,22,23,24,25,27) |
| Standard InChI Key | YYAFKYHFHKBJBZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)CN3C=CC4=CC=CC=C43 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central acetamide bridge linking a 1H-indole group to a 1,2,4-triazole ring substituted with a 4-methoxyphenethyl chain. The indole moiety, a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, contributes to π-π stacking interactions in biological systems . The triazole ring, a heterocyclic scaffold with three nitrogen atoms, enhances hydrogen-bonding capabilities and metabolic stability .
The methoxy group at the para position of the phenyl ring introduces electron-donating effects, influencing the compound’s electronic distribution and solubility profile. This structural configuration is critical for its interactions with hydrophobic binding pockets in target proteins .
Molecular and Computational Data
Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₀N₆O₂ |
| Molecular Weight | 412.43 g/mol |
| IUPAC Name | 2-(1H-Indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide |
| Topological Polar Surface Area | 101 Ų |
| LogP (Octanol-Water) | 2.8 |
Computational data derived from PubChem and quantum mechanical simulations .
The compound’s moderate lipophilicity (LogP = 2.8) suggests favorable membrane permeability, while its polar surface area (101 Ų) aligns with bioavailability criteria for orally administered drugs .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting from 5-methoxyindole and 4-methoxyphenethylamine:
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Indole Activation: 5-Methoxyindole undergoes N-alkylation with chloroacetyl chloride to form 1-chloroacetyl-5-methoxyindole.
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Triazole Formation: 4-Methoxyphenethylamine reacts with thiosemicarbazide under acidic conditions to yield 3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazole-5-amine .
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Acetamide Coupling: The chloroacetylindole intermediate is coupled with the triazole-amine via nucleophilic acyl substitution, facilitated by DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous DMF .
Reaction yields typically range from 65% to 78%, with purity exceeding 95% after recrystallization from ethanol-water mixtures .
Challenges in Scale-Up
Key challenges include:
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Steric Hindrance: The bulky phenethyl group on the triazole ring impedes coupling efficiency. Microwave-assisted synthesis at 80°C improves reaction kinetics by 30% .
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Byproduct Formation: Residual DCC may form urea derivatives, necessitating rigorous column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .
Biological Activities and Mechanisms
Anticancer Efficacy
In vitro screening against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines revealed dose-dependent cytotoxicity:
| Cell Line | IC₅₀ (μM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 12.4 ± 1.2 | 68.3 ± 3.1 |
| A549 | 18.7 ± 2.1 | 54.9 ± 2.8 |
Data from MTT assays after 48-hour exposure .
Mechanistic studies indicate caspase-3/7 activation (2.8-fold increase vs. control) and Bcl-2 downregulation, confirming apoptosis as the primary mode of action .
| Microorganism | MIC (μg/mL) |
|---|---|
| S. aureus | 32 |
| E. coli | 64 |
Minimum inhibitory concentration (MIC) determined via broth microdilution.
The triazole ring likely disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins.
Pharmacological Profile
ADME Properties
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Absorption: Caco-2 permeability assay results (Papp = 8.6 × 10⁻⁶ cm/s) predict moderate oral absorption .
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Metabolism: CYP3A4-mediated oxidation of the methoxy group generates a catechol metabolite, which undergoes glucuronidation .
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Excretion: Renal clearance accounts for 60% of elimination, with a terminal half-life of 5.2 hours in rodent models .
Toxicity Considerations
Acute toxicity studies in Wistar rats (LD₅₀ = 320 mg/kg) revealed reversible hepatotoxicity at doses above 100 mg/kg, characterized by elevated ALT levels (2.5-fold increase) .
Comparative Analysis with Structural Analogs
The compound’s performance relative to similar indole-triazole hybrids is summarized below:
| Compound | Anticancer IC₅₀ (μM) | LogP | Target |
|---|---|---|---|
| Target Compound | 12.4 (MCF-7) | 2.8 | Caspase-3/7, Bcl-2 |
| JMV-2959 | 9.8 (MCF-7) | 3.1 | Ghrelin receptor |
| EVT-12312112 | 22.5 (A549) | 2.5 | Tyrosine kinase |
JMV-2959 exhibits superior potency but targets divergent pathways .
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